4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted aniline, followed by a series of condensation reactions to introduce the benzamide group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 5-Amino-2-nitrobenzotrifluoride
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness
4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921198-80-3 |
---|---|
Molecular Formula |
C14H7F3N2O4 |
Molecular Weight |
324.21 g/mol |
IUPAC Name |
4-nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide |
InChI |
InChI=1S/C14H7F3N2O4/c15-14(16,17)9-3-6-12(20)11(7-9)18-13(21)8-1-4-10(5-2-8)19(22)23/h1-7H |
InChI Key |
YSEABOGGTLPHES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C2C=C(C=CC2=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.